methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate
Description
Methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate is a heterocyclic carbamate derivative featuring a thiophene core substituted with a furan-2-yl group at the 4-position and a carbamate-functionalized methyl group at the 2-position. Its structure combines aromatic heterocycles (thiophene and furan) with a carbamate moiety, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
methyl N-[[4-(furan-2-yl)thiophen-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-14-11(13)12-6-9-5-8(7-16-9)10-3-2-4-15-10/h2-5,7H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZFEAPAJIVYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC(=CS1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate typically involves the condensation of furan and thiophene derivatives. One common method includes the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate is characterized by the following chemical properties:
- Molecular Formula : C11H11NO3S
- Molecular Weight : 237.27 g/mol
- CAS Number : 2380034-80-8
The structure of the compound includes a furan ring and a thiophene moiety, contributing to its unique chemical behavior and potential applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pharmacophore modeling and 3D-QSAR analyses have been utilized to identify structural features essential for inhibiting cancer cell lines, particularly MCF-7 cells (breast cancer) and others. The presence of specific functional groups has been correlated with enhanced biological activity, suggesting that modifications to the carbamate structure could yield more potent anticancer agents .
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of carbamate derivatives. This compound may play a role in protecting neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases like Alzheimer's. Studies focusing on the mechanism of action suggest that such compounds could inhibit pathways leading to neuronal apoptosis .
Pesticide Development
The compound's structure suggests potential utility in developing new pesticides. Research indicates that carbamate derivatives can act as effective insecticides by interfering with the nervous systems of pests. The incorporation of furan and thiophene rings may enhance the selectivity and efficacy of these compounds against specific insect species while minimizing environmental impact .
Polymer Synthesis
This compound can be utilized in synthesizing novel polymers with unique electrical and optical properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in electronics and coatings .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Mukherjee et al., 2008 | Identified critical features for MCF cell inhibition |
| Neuroprotective Effects | Research on carbamate derivatives | Suggested protective mechanisms against oxidative stress |
| Pesticide Development | Comparative analysis of compounds | Demonstrated efficacy against specific insect pests |
| Polymer Synthesis | Material science research | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Notes:
- Substituent positioning : The 4-(furan-2-yl) group in the target compound mirrors aryl substitutions in ’s analogs, where furan/thiophene moieties enhance π-system conjugation .
- Carbamate vs. ester groups : Unlike ester-containing derivatives (e.g., ), the carbamate group in the target compound may improve hydrolytic stability under physiological conditions .
Physicochemical and Thermal Properties
- Thermal stability : Carbamates with aryl groups (e.g., ’s pyridinyl derivatives) exhibit variable decomposition temperatures (150–250°C), influenced by substituent electronegativity. The target compound’s furan-thiophene system may lower thermal stability compared to purely phenyl-based analogs .
- Solubility: The dimethylamino group in ’s compounds enhances aqueous solubility, whereas the hydrophobic thiophene-furan system in the target compound likely reduces it .
Biological Activity
Methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate, with the CAS number 2380034-80-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11NO3S
- Molecular Weight : 237.27 g/mol
- IUPAC Name : this compound
The structure of the compound features a furan ring and a thiophene moiety, which are known to contribute to various biological activities.
Biological Activity Overview
This compound has been evaluated for several biological activities, including:
- Antiviral Activity : Preliminary studies indicate potential inhibitory effects against viral enzymes, particularly those involved in the replication of RNA viruses.
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, suggesting potential as an antibacterial agent.
- Cytotoxicity : Evaluations of cytotoxic effects on various cell lines are crucial to understanding its safety profile.
Pharmacological Mechanisms
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes critical for viral replication or bacterial metabolism.
- Cellular Interaction : It could interact with cellular receptors or pathways that modulate immune responses or cell proliferation.
Antiviral Activity
A study focused on similar compounds highlighted that derivatives containing furan and thiophene rings exhibited significant antiviral activity against SARS-CoV-2 main protease (Mpro). For instance, related compounds showed IC50 values in the low micromolar range, indicating effective inhibition of viral replication pathways .
Antimicrobial Evaluation
Research conducted on related carbamate derivatives demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as low as 150 nM for some derivatives, suggesting strong antibacterial potential .
Cytotoxicity Assessment
In vitro studies have assessed the cytotoxicity of this compound using various cancer cell lines. Results indicated a CC50 (concentration causing 50% cell death) greater than 100 μM, suggesting a favorable safety profile for further development .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
